molecular formula C8H7BrF2O B3012515 3-Bromo-5-(difluoromethyl)anisole CAS No. 1261476-12-3

3-Bromo-5-(difluoromethyl)anisole

Cat. No.: B3012515
CAS No.: 1261476-12-3
M. Wt: 237.044
InChI Key: CGSJUAMVYSGFOQ-UHFFFAOYSA-N
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Description

3-Bromo-5-(difluoromethyl)anisole is an organic compound with the molecular formula C8H7BrF2O. It is a derivative of anisole, where the hydrogen atoms on the benzene ring are substituted with bromine and difluoromethyl groups. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(difluoromethyl)anisole typically involves the bromination of 5-(difluoromethyl)anisole. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production methods for this compound often involve phase-transfer catalysis to enhance the reaction efficiency. The use of phase-transfer catalysts allows the reaction to proceed under milder conditions and improves the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(difluoromethyl)anisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-5-(difluoromethyl)anisole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(difluoromethyl)anisole is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties and reactivity. The difluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications .

Properties

IUPAC Name

1-bromo-3-(difluoromethyl)-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSJUAMVYSGFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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